molecular formula C6H11NO B2693796 4-Methyl-4-pentenamide CAS No. 57080-45-2

4-Methyl-4-pentenamide

Cat. No.: B2693796
CAS No.: 57080-45-2
M. Wt: 113.16
InChI Key: YQFFOEXPURTKPQ-UHFFFAOYSA-N
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Description

4-Methyl-4-pentenamide is an organic compound characterized by the molecular formula C6H11NO and a structure featuring a terminal double bond and a carboxamide group . This combination of an unsaturated hydrocarbon chain with a polar amide functionality makes it a valuable intermediate in synthetic organic chemistry. Researchers can utilize the terminal alkene for various transformation reactions, such as hydrofunctionalization or oxidation, to create more complex molecules. The amide group provides hydrogen-bonding capability and stability. As a building block, it holds potential for applications in medicinal chemistry for the synthesis of novel compounds, and in polymer science as a monomer or modifier. In a broader context, amide-containing compounds are fundamental in chemical ligation techniques, such as Native Chemical Ligation (NCL), which is a cornerstone of modern peptide and protein synthesis . This product is intended for use in laboratory research and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFFOEXPURTKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methyl 4 Pentenamide and Analogues

Convergent and Divergent Synthetic Pathways

Convergent and divergent strategies offer flexibility in the synthesis of a library of substituted pentenamides. In a convergent approach, the 4-methyl-4-pentenoyl moiety and the desired amine precursor are synthesized separately and then coupled in a final step to form the target amide. This approach is highly efficient for creating a variety of analogues by pairing a common carboxylic acid intermediate with a diverse range of amines.

Divergent synthesis, conversely, begins with a common precursor that is sequentially modified to introduce diversity. For instance, a functionalized pentenamide could be synthesized and then subjected to various transformations at a reactive site on the molecule, leading to a range of structurally related products.

Amide Bond Formation Strategies for Substituted Pentenamides

The cornerstone of synthesizing 4-methyl-4-pentenamide and its analogues is the efficient formation of the amide bond. This can be accomplished through several reliable methods, with the choice of method often depending on the specific substrates, desired scale, and economic considerations.

A primary and versatile method for the synthesis of this compound involves the direct condensation of 4-methyl-4-pentenoic acid or its activated derivatives with ammonia (B1221849) or a primary/secondary amine. Due to the inherent low reactivity of a free carboxylic acid towards an amine (which typically results in an acid-base reaction to form a salt), an activating agent is generally required to facilitate the reaction. chemistrysteps.comlibretexts.orglibretexts.org

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely employed as coupling reagents in amide bond formation. chemistrysteps.comlibretexts.org These reagents activate the carboxylic acid group by converting the hydroxyl into a better leaving group, thus facilitating nucleophilic attack by the amine. libretexts.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards amines. nih.gov

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form the O-acylisourea. The amine then attacks the carbonyl carbon of this intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea in the case of DCC). youtube.com

To enhance the efficiency of the coupling reaction and suppress potential side reactions, such as racemization (if chiral centers are present) and the formation of N-acylurea byproducts, additives are often used in conjunction with carbodiimides. nih.gov Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form an activated ester, which is less reactive but more selective, leading to higher yields and purities of the desired amide. researchgate.net

Table 1: Representative Activating Agents and Additives in Amide Synthesis

Activating Agent/Coupling ReagentAdditiveTypical ByproductKey Features
N,N'-Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Dicyclohexylurea (DCU)High reactivity; DCU is poorly soluble in many organic solvents, facilitating removal by filtration.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)N-Hydroxysuccinimide (NHS)Water-soluble ureaByproduct is water-soluble, allowing for easy removal through aqueous workup. researchgate.net

The yield and selectivity of the condensation reaction are significantly influenced by the chosen reaction conditions, including temperature and solvent.

Temperature: Amide coupling reactions using carbodiimides are often carried out at room temperature. chemistrysteps.com Lowering the temperature, for instance to 0 °C, can be beneficial in minimizing side reactions and preserving the stereochemical integrity of sensitive substrates. researchgate.net Conversely, for less reactive substrates, a moderate increase in temperature may be necessary to drive the reaction to completion, although this can also increase the risk of byproduct formation. researchgate.net

Solvent: The choice of solvent plays a crucial role in the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred for carbodiimide-mediated couplings. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. researchgate.net N,N-Dimethylformamide (DMF) is another effective solvent, particularly for less soluble reactants, as it can enhance reaction rates. researchgate.netnih.gov However, the choice of solvent can also affect the rate of side reactions. For instance, the use of greener solvents is also an area of active research to improve the environmental footprint of these syntheses. whiterose.ac.uk

Table 2: Illustrative Effect of Reaction Conditions on the Synthesis of Unsaturated Amides via Carbodiimide Coupling

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventTemperature (°C)Representative Yield (%)
(E)-Cinnamic AcidBenzylamineDCC/DMAPDichloromethane2574 mdpi.com
Phenylacetic AcidBenzylamineEDC/HOBtAcetonitrile2372 nih.gov
4-Pentenoic Acid1-PhenylethylamineZeolite-HYIonic Liquid115High researchgate.net

An alternative route to this compound is the aminolysis of a corresponding ester, such as methyl 4-pentenoate. This reaction involves the nucleophilic attack of ammonia or an amine on the ester carbonyl group, leading to the displacement of the alkoxy group (e.g., methoxide). youtube.com While direct aminolysis can be slow, particularly with unactivated esters, various catalytic methods have been developed to enhance the reaction rate. thieme-connect.comacs.org

Lewis acids are effective catalysts for the aminolysis of esters. Trimethylaluminum (Me₃Al) is a notable example of a reagent that can facilitate this transformation. The mechanism is believed to involve the coordination of the aluminum center to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the amine.

Other catalysts, such as certain metal alkoxides and indium compounds, have also been shown to promote the aminolysis of esters under milder conditions than uncatalyzed reactions. researchgate.net The choice of catalyst can be critical for achieving high conversion and selectivity, especially when other functional groups are present in the molecule. researchgate.net Enzymatic catalysis using lipases also presents a green and highly selective alternative for the aminolysis of esters to produce amides. researchgate.net

Table 3: Examples of Catalytic Systems for the Aminolysis of Esters

Ester SubstrateAmineCatalyst/ReagentSolventTemperature (°C)Representative Outcome
Methyl MethacrylateAnilineBuLiTetrahydrofuran-78 to RTHigh Yield thieme-connect.com
Dimethyl FumarateAmmoniaNoneMethanol1081.1% Selectivity acs.org
Various EstersPrimary AminesIndium Triiodide (cat.)NeatHeatingGood Yields researchgate.net
Aminolysis of Esters (e.g., Methyl 4-Pentenate)
Enzymatic Aminolysis for Chiral Analogs

Enzymatic aminolysis has emerged as a powerful tool for the synthesis of chiral amides, offering high enantioselectivity under mild reaction conditions. Lipases are particularly versatile catalysts for this transformation, capable of mediating the aminolysis of esters to produce chiral amides or resolving racemic amines.

The kinetic resolution of racemic amines or esters is a common strategy. In this approach, a lipase (B570770) selectively acylates one enantiomer of a racemic amine, leaving the other unreacted, or selectively hydrolyzes one enantiomer of a racemic ester. This allows for the separation of the two enantiomers. For instance, lipases such as Candida antarctica lipase B (CALB) have been successfully employed in the kinetic resolution of various amines and esters, achieving high enantiomeric excesses. This methodology can be applied to the synthesis of chiral analogues of this compound by starting with a chiral amine or a chiral carboxylic acid derivative.

A notable application of this method is in the development of multi-enzymatic cascade reactions. For example, an amine transaminase can be coupled with a lipase in a flow system to first synthesize a chiral amine from a prochiral ketone, which is then acylated by the lipase to produce the desired chiral amide. rsc.org This approach avoids the challenges of incompatible reaction conditions that can arise in one-pot batch systems. rsc.org

The general scheme for enzymatic aminolysis to produce chiral amides can be represented as follows:

General scheme for lipase-catalyzed kinetic resolution for chiral amide synthesis.
Figure 1: General scheme for lipase-catalyzed kinetic resolution for chiral amide synthesis.

Table 1: Examples of Lipase-Catalyzed Synthesis of Chiral Amides

Lipase SourceSubstratesProduct TypeKey Feature
Candida antarctica Lipase B (CALB)Racemic amines and estersEnantiopure amides and amines/estersHigh enantioselectivity and broad substrate scope
Pseudomonas cepacia LipaseRacemic alcohols (precursors to amines)Enantiopure alcoholsUsed in the synthesis of chiral amine precursors
Amine Transaminase / Lipase CascadeProchiral ketone, amine donor, acyl donorChiral amideMulti-enzyme system in flow for complex synthesis rsc.org
Radical Allylation of α-Halocarbonyl Precursors

Radical allylation of α-halocarbonyl compounds provides a direct and efficient route to γ,δ-unsaturated amides like this compound. This methodology involves the generation of a radical at the α-position of the carbonyl compound, which then undergoes an allylation reaction.

A significant advancement in this area is the use of allylgallium reagents in aqueous media. Specifically, the reaction of a 2-halopropanamide with an allylgallium reagent can yield 2-methyl-4-pentenamide. This reaction proceeds via a radical mechanism and has been shown to be effective in water, offering a greener alternative to traditional organic solvents. The reactivity of the α-halocarbonyl precursor is dependent on the nature of the halogen, with α-iodo carbonyl compounds generally providing better results than their bromo analogues.

The general reaction is as follows:

Radical allylation of a 2-halopropanamide using an allylgallium reagent.
Figure 2: Radical allylation of a 2-halopropanamide using an allylgallium reagent.

The efficiency of the radical allylation reaction is highly dependent on the composition of the allylgallium reagent and the solvent system. Allylgallium reagents can be prepared by reacting an allylmagnesium halide with a gallium trihalide, such as gallium trichloride, in a suitable solvent like a THF/hexane mixture.

The choice of solvent can have a significant impact on the kinetics and outcome of radical reactions. canada.ca While traditionally conducted in organic solvents, the use of water as a solvent for allylgallium-mediated radical allylations has been demonstrated. Performing the reaction in water can enhance the reaction rate and is environmentally benign.

The optimization of the reaction conditions involves several key parameters:

Nature of the Halogen: As mentioned, α-iodo precursors are generally more reactive than α-bromo precursors.

Solvent: While organic solvents like THF can be used, water offers a green and potentially rate-enhancing alternative. The polarity of the solvent can influence the stability and reactivity of the radical intermediates. nih.gov

Radical Initiator: For some radical reactions involving organogallium reagents, a radical initiator such as triethylborane (B153662) may be employed to facilitate the generation of the initial radical species.

Temperature: The reaction temperature needs to be controlled to ensure efficient radical generation and propagation while minimizing side reactions.

Table 2: Factors for Optimization of Allylgallium-Mediated Radical Allylation

ParameterInfluenceTypical Conditions/Observations
α-Halocarbonyl PrecursorReactivityIodo > Bromo
SolventReaction rate, environmental impactWater, THF
Radical InitiatorInitiation of radical chainTriethylborane (optional)
TemperatureReaction kinetics and selectivityControlled conditions

Stereoselective and Enantioselective Approaches to this compound Scaffolds

The development of stereoselective methods for the synthesis of this compound scaffolds is crucial for accessing enantiomerically pure compounds with potential biological activity.

Asymmetric induction can be achieved by employing chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

For the synthesis of chiral pentenamide structures, chiral auxiliaries like pseudoephedrine can be used. acs.org For instance, an α,β-unsaturated amide derived from pseudoephedrine can undergo a diastereoselective conjugate addition reaction. The chiral auxiliary directs the approach of the nucleophile to one face of the double bond, leading to the formation of a product with a new stereocenter in a controlled manner. acs.orgnih.gov The pseudoephedrine auxiliary can then be cleaved to yield the desired chiral amide. wikipedia.org

Controlling the stereochemistry at a chiral center α to the amide carbonyl can be achieved through various asymmetric methodologies. One approach is the enantioselective conjugate addition to 1,4-dicarbonyl but-2-enes, which can generate an α-stereogenic center with respect to one of the carbonyl groups. nih.gov

For controlling stereochemistry adjacent to the alkene moiety, methods for the regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes have been developed. These reactions can proceed with high regioselectivity, and in some cases, stereoselectivity. nih.gov Furthermore, photoenzymatic systems have been developed for the enantioselective synthesis of amides with a remote stereocenter at the γ-position relative to a fluorine atom, demonstrating the potential for precise control of stereochemistry at positions further from the amide group. researchgate.net

The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, has proven effective in diastereoselective conjugate addition reactions to α,β-unsaturated amides, allowing for the creation of new stereocenters with high control. researchgate.netbeilstein-journals.org

Emerging Technologies in Amide Synthesis

The field of amide synthesis is continuously evolving, with new technologies emerging that offer greater efficiency, sustainability, and broader applicability. These advancements are relevant to the synthesis of this compound and its analogues.

Recent progress includes the development of novel catalytic systems that avoid the use of stoichiometric activating agents, which generate significant waste. Transition-metal-catalyzed reactions, such as the aminocarbonylation of aryl halides and the oxidative amidation of alcohols and aldehydes, have become powerful tools for amide bond formation.

Visible-light photoredox catalysis has also gained prominence as a mild and efficient method for generating radicals under controlled conditions, enabling new pathways for amide synthesis. Furthermore, there is a growing interest in developing greener and more sustainable methods, including the use of biocatalysis and flow chemistry, which can offer improved safety, scalability, and reduced environmental impact.

Table 3: Emerging Technologies in Amide Synthesis

TechnologyDescriptionAdvantages
Catalytic Amidation Use of transition metals (e.g., Ru, Rh, Fe, Cu, Pd) to catalyze amide bond formation from various precursors.High atom economy, avoids stoichiometric waste.
Visible-Light Photoredox Catalysis Utilizes light to generate radical intermediates for amide synthesis under mild conditions.Mild reaction conditions, high functional group tolerance.
Flow Chemistry Performing reactions in continuous flow reactors.Enhanced safety, scalability, and potential for automation.
Biocatalysis Use of enzymes (e.g., lipases) to catalyze amide formation.High selectivity, mild conditions, environmentally friendly.

Continuous Flow Synthesis and Microfluidic Reactor Applications

Continuous flow chemistry, particularly utilizing microfluidic reactors, represents a paradigm shift from traditional batch processing for the synthesis of amides and their analogues. This technology offers superior control over reaction parameters, leading to enhanced efficiency, safety, and scalability. researchgate.netchem-station.com Microreactors are characterized by a high surface-to-volume ratio, which facilitates exceptional heat and mass transfer. chem-station.com This allows for precise temperature control, even in highly exothermic reactions, and rapid mixing of reagents, which can dramatically reduce reaction times and improve yields. chem-station.comresearchgate.net

The advantages of flow chemistry in amide synthesis are well-documented. For instance, highly active and unstable intermediates, which would decompose in batch reactors, can be generated and consumed in situ within milliseconds in a controlled flow environment. nih.gov A study demonstrated a highly efficient amide bond formation by activating carboxylic acids with triphosgene (B27547) in a microflow reactor. The activation step took a mere 0.5 seconds, and the subsequent reaction with an amine to form the amide bond was completed in 4.3 seconds, achieving high yields (74%–quantitative) with minimal side reactions like epimerization (≤3%). nih.gov Such precise control of residence time is difficult to achieve in conventional batch synthesis. nih.gov

Furthermore, continuous flow systems can be scaled up by "numbering-up" (running multiple reactors in parallel) or by extending the operational time, bypassing the complex and often non-linear challenges of scaling up batch reactors. rsc.org This methodology has been successfully applied to produce various amides, including bioactive molecules, on a scale of up to 100 grams with high yields. rsc.org The use of heterogeneous catalysts, such as alumina (B75360) or composite magnetic catalysts, in packed-bed flow reactors further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst. mdpi.comrsc.org

Table 1: Comparison of Batch vs. Microflow Synthesis for Amide Formation This table illustrates the significant advantages in reaction time and yield observed when transitioning from traditional batch methods to microflow systems for a representative amide synthesis, as described in the literature.

ParameterConventional Batch MethodMicroflow Reactor MethodReference
Reaction Time Several hoursSeconds to minutes nih.gov
Activation Time N/A (integrated)0.5 seconds nih.gov
Amidation Time N/A (integrated)4.3 seconds nih.gov
Yield Often lower; side reactionsHigh to quantitative (74%+) nih.gov
Epimerization Can be significantMinimal (≤3%) nih.gov
Process Control Difficult to control preciselyPrecise control of time & temp chem-station.comnih.gov

Photochemical Activation Strategies

Photochemical methods, particularly those employing visible-light photoredox catalysis, have emerged as a powerful and sustainable strategy for amide synthesis. nih.govresearchgate.net These techniques utilize light energy to activate substrates under mild conditions, often at room temperature, providing an alternative to harsh reagents or high-energy thermal processes. researchgate.net The general mechanism involves a photocatalyst (either a metal complex or an organic dye) that, upon absorbing light, initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates from stable precursors. nih.gov

This approach enables the formation of amide bonds from a variety of starting materials that are not amenable to traditional methods. For example, researchers have developed a metal-free photochemical protocol that uses thioxanthen-9-one (B50317) as a photocatalyst and household lamps as a light source to activate aromatic aldehydes for subsequent conversion into amides in high yields. nih.gov This strategy was successfully applied to the synthesis of the drug Moclobemide. nih.gov

Another innovative photoredox strategy involves the use of tertiary amines as precursors for amide synthesis. This method proceeds through the cleavage of C–H and C–N bonds, driven by air oxidation and a photocatalyst, to generate a secondary amine in situ, which then reacts with a carboxylic acid to form the final amide product. acs.org These visible-light-mediated reactions offer a robust alternative to classical condensation reactions that rely on stoichiometric activating agents. researchgate.net While specific applications to this compound have not been reported, these strategies demonstrate the broad potential for forming its amide bond through novel, light-driven radical pathways.

Table 2: Overview of Photochemical Strategies for Amide Synthesis This table summarizes various starting materials and photocatalytic systems used in modern photochemical amide synthesis, highlighting the versatility of this activation method.

Starting MaterialsPhotocatalyst SystemKey FeaturesReference
Aromatic Aldehydes + AminesThioxanthen-9-one (Organic Dye)Metal-free; uses household lamps; one-pot reaction. nih.gov
Tertiary Amines + Carboxylic AcidsIridium (Ir) ComplexProceeds via C–N bond cleavage; uses air as an oxidant. acs.org
α-Keto Acids + AminesRuthenium (Ru) or Iridium (Ir) ComplexesInvolves decarboxylation to form an acyl radical intermediate. researchgate.net
Aryl Halides + Amines + COPalladium (Pd) Catalyst with PhotocatalystCarbonylative amidation using carbon monoxide. nih.gov

Sustainable and Green Chemistry Aspects in Preparation Protocols

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for amides. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov A major focus has been the replacement of traditional amide synthesis methods, which often use stoichiometric coupling reagents (like carbodiimides) that generate large amounts of by-product waste. ucl.ac.uksciepub.com

One key green advancement is the development of catalytic direct amidation, where a carboxylic acid and an amine react directly without the need for activating agents. Boric acid has been shown to be an effective, simple, and readily available catalyst for this transformation, even under solvent-free conditions, which aligns with the green chemistry principle of waste prevention. sciepub.comresearchgate.net Biocatalysis offers another powerful green alternative. The enzyme Candida antarctica lipase B (CALB) has been used to efficiently catalyze the formation of diverse amides from free carboxylic acids and amines with excellent yields, producing water as the only by-product. nih.gov

Solvent selection is another critical aspect of green amide synthesis. Many conventional protocols rely on hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which face increasing regulatory restrictions due to toxicity concerns. ucl.ac.ukrsc.org Research has identified several greener alternatives. bohrium.com Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have proven to be effective and safer replacements. nih.govacs.org Furthermore, performing amide synthesis in water, the most environmentally benign solvent, is a significant area of development, with specialized surfactant systems enabling high yields in aqueous micellar conditions. acs.orgnsf.gov These approaches collectively contribute to creating more sustainable and environmentally responsible protocols for the synthesis of this compound and its analogues.

Table 3: Comparison of Conventional vs. Green Solvents for Amide Synthesis This table highlights the shift from hazardous traditional solvents to more sustainable alternatives in amide synthesis, in line with green chemistry principles.

Solvent TypeExamplesCharacteristics & IssuesGreen AlternativesReference
Conventional (Dipolar Aprotic) DMF, NMP, DMAc, Dichloromethane (DCM)High toxicity (reprotoxic), high boiling points, difficult to remove, environmental concerns.2-MeTHF, CPME, Propylene Carbonate, Water ucl.ac.ukrsc.orgbohrium.com
Green (Bio-based) 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), CyreneDerived from renewable feedstocks, lower toxicity, better environmental profile.N/A nih.govbohrium.comacs.org
Green (Benign) WaterNon-toxic, non-flammable, abundant, inexpensive. Requires strategies (e.g., surfactants) to solubilize organic reactants.N/A acs.orgnsf.gov
Solvent-Free N/AEliminates solvent waste entirely. Often requires thermal or mechanical (grinding) energy input.N/A researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 4 Pentenamide

Reactions at the Alkene Moiety

The presence of a terminal double bond in 4-methyl-4-pentenamide opens up a range of possibilities for chemical transformations. This section focuses on hydrofunctionalization and cyclization reactions that target this alkene moiety, exploring how different catalytic systems can be employed to synthesize a variety of valuable chemical structures.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across the double bond. In the context of this compound, these reactions are particularly useful for introducing carbonyl and amide functionalities, leading to the formation of linear or cyclic imides and related compounds.

Palladium-catalyzed amidocarbonylation is a powerful method for the synthesis of amides from olefins, carbon monoxide, and an amine or amide. In the case of this compound, this reaction can proceed via an intermolecular or intramolecular pathway, leading to different products. The chemo- and regioselectivity of this reaction are highly dependent on the catalyst system and reaction conditions.

Generally, palladium-catalyzed carbonylation reactions can be directed towards the formation of either linear or branched products. For terminal olefins like this compound, the regioselectivity is influenced by the nature of the ligands on the palladium catalyst. The reaction typically proceeds through the formation of a palladium-hydride species, which adds to the alkene. Subsequent CO insertion and nucleophilic attack by the amide nitrogen lead to the final product.

The chemoselectivity of the reaction is also a critical aspect, with the desired amidocarbonylation competing with other potential side reactions such as olefin isomerization and hydrogenation. The choice of ligands and reaction parameters such as temperature, pressure, and solvent can be optimized to favor the formation of the desired amide product.

Table 1: Hypothetical Outcomes of Palladium-Catalyzed Amidocarbonylation of this compound This table presents potential products based on known principles of palladium catalysis, not specific experimental results for this compound.

Catalyst SystemPredominant ProductRegioselectivityPotential Side Products
Pd(OAc)₂ / PPh₃Linear AmideHighBranched Amide, Isomerized Olefin
PdCl₂(dppf)Branched AmideModerate to HighLinear Amide, Hydrogenated Alkane

Rhodium-based catalysts are well-known for their efficiency in hydroformylation reactions, the addition of a formyl group and a hydrogen atom across a double bond. In the case of this compound, a tandem sequence of isomerization, hydroformylation, and subsequent cyclization can be achieved. This one-pot reaction is a highly efficient strategy for the synthesis of cyclic lactams.

The process begins with the rhodium catalyst promoting the isomerization of the terminal double bond of this compound to internal positions. This is followed by the hydroformylation of one of these isomeric alkenes. The resulting aldehyde-amide intermediate can then undergo an intramolecular cyclization to form a stable six- or seven-membered ring lactam. The regioselectivity of the hydroformylation step, favoring either the terminal or internal carbon of the double bond, is a key factor in determining the final product distribution. The choice of phosphine ligands on the rhodium catalyst plays a crucial role in controlling this selectivity. For instance, bulky phosphine ligands tend to favor the formation of the linear aldehyde, which upon cyclization would lead to a larger ring lactam.

This tandem approach is advantageous as it allows for the conversion of a simple starting material into a more complex cyclic structure in a single synthetic operation, which is both atom-economical and time-efficient. mdpi.comresearchgate.net

Hydroamidomethylation and Hydrocarbonylation Pathways

Cyclization Reactions

The structure of this compound, with its terminal alkene and amide functionalities in proximity, makes it an ideal substrate for intramolecular cyclization reactions. These reactions are a powerful tool for the construction of nitrogen-containing heterocyclic compounds.

According to Baldwin's rules for ring closure, the 5-exo-trig cyclization is a favored pathway for radical and anionic cyclizations. scripps.edu In the case of this compound, a radical can be generated at the carbon atom adjacent to the amide group. This radical can then attack the terminal double bond in an intramolecular fashion. The "5-exo-trig" nomenclature indicates the formation of a five-membered ring ("5"), where the newly formed bond is external to the original double bond ("exo"), and the carbon atom of the double bond being attacked is trigonal (sp² hybridized, "trig").

This type of cyclization is often initiated by a radical initiator, such as AIBN, in the presence of a radical mediator, like tributyltin hydride. The reaction proceeds through a chair-like transition state, and the stereochemistry of the final product is influenced by the substituents on the starting material. rsc.org The resulting five-membered ring lactam is a common structural motif in many biologically active compounds.

The efficiency and selectivity of the 5-exo-trig cyclization can be influenced by various factors, including the choice of solvent and the temperature at which the reaction is carried out. hope.edu Computational studies have also been employed to predict the stereochemical outcome of such cyclizations by analyzing the energies of the possible transition states. rsc.org

Table 2: Key Factors Influencing 5-exo-trig Cyclization of this compound Derivatives

FactorInfluence on CyclizationExpected Outcome for this compound
Radical InitiatorInitiates the radical cascadeFormation of the initial radical
Radical MediatorPropagates the radical chainEfficient conversion to the cyclized product
Solvent PolarityCan affect the stability of radical intermediatesMay influence reaction rate and selectivity hope.edu
TemperatureAffects reaction rate and selectivityHigher temperatures may lead to side reactions
Formation of Lactam and Imide Derivatives

The presence of both a nucleophilic amide and an electrophilic alkene within the same molecule allows for intramolecular cyclization reactions to form lactam and imide derivatives, typically under acidic or radical conditions.

Lactam Formation:

Intramolecular cyclization of this compound can lead to the formation of a six-membered ring lactam, specifically a piperidone derivative. This transformation can be initiated by electrophilic activation of the double bond. For instance, in the presence of a strong acid, the alkene can be protonated to form a tertiary carbocation. Subsequent intramolecular nucleophilic attack by the amide oxygen, followed by rearrangement and tautomerization, would yield the corresponding piperidone.

Alternatively, radical cyclization, which will be discussed in more detail in section 3.1.3, can also be a viable route to these lactam structures. The 6-endo-trig cyclization of the corresponding amidyl radical would lead to a six-membered ring.

Table 1: Potential Lactam Products from Cyclization of this compound
Starting MaterialProduct NameRing SizeKey Reaction Type
This compound5,5-Dimethyl-2-piperidone6-memberedIntramolecular Cyclization

Imide Derivatives:

The synthesis of imide derivatives, such as glutarimides, from this compound would require modification of the starting material to introduce a second carbonyl group. For example, if the amide nitrogen is acylated, the resulting N-acyl-4-methyl-4-pentenamide could undergo intramolecular cyclization to form a substituted glutarimide. The synthesis of 3,3-dimethylglutarimide has been reported through various routes, including the oxidation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and from acetone and cyanoacetamide, illustrating the stability of this ring system. scispace.com

Table 2: Potential Imide Derivatives from Modified this compound
PrecursorProduct NameRing SystemRequired Reaction
N-Acyl-4-methyl-4-pentenamideSubstituted 3,3-DimethylglutarimideGlutarimideIntramolecular Acylative Cyclization

Radical-Mediated Transformations

The generation of an amidyl radical from this compound opens up a variety of radical-mediated transformations, including intramolecular cyclization and intermolecular additions.

Amidyl radicals can be generated from amides through several methods, including the homolytic cleavage of N-X (where X is a halogen, O, or S) bonds, often initiated by light or a radical initiator. chemrxiv.org For instance, the corresponding N-chloro or N-bromo derivative of this compound could serve as a precursor to the amidyl radical. Photochemical methods, particularly those using visible-light photoredox catalysis, have emerged as mild and efficient ways to generate amidyl radicals from various precursors. nih.gov

Once generated, the this compound-derived amidyl radical is a highly reactive intermediate. Its primary modes of reactivity include hydrogen atom abstraction and addition to π-systems. The intramolecular addition to the pendant alkene is a particularly facile process.

The amidyl radical derived from this compound can undergo intermolecular addition to various π-systems. In the absence of an intramolecular reaction pathway, it can add to external alkenes, often in an anti-Markovnikov fashion.

The addition of nitrogen-centered radicals to quinones is a known transformation that can lead to the formation of C-N bonds. For instance, the reaction of an amidyl radical with p-benzoquinone would likely proceed via initial addition of the radical to one of the carbonyl carbons or the double bond, followed by subsequent rearomatization to yield an aminohydroquinone derivative. This type of reaction is valuable for the synthesis of substituted anilines and related structures.

The solvent can have a significant impact on the rate and stereoselectivity of radical cyclization reactions. While radical reactions have often been considered to be relatively insensitive to solvent effects compared to ionic reactions, studies have shown that polar solvents, and particularly water, can influence the outcome. nih.gov

In the case of the intramolecular cyclization of the this compound amidyl radical, performing the reaction in water could potentially influence the stereoselectivity of the newly formed stereocenters. This effect is often attributed to the hydrophobic effect, which can enforce a more compact transition state, and hydrogen bonding interactions that can stabilize specific conformations of the radical intermediate and the transition state. The precise influence would depend on the specific reaction conditions and the nature of the radical precursor.

Metathesis Reactions (e.g., with Metal Alkylidene Complexes)

Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic alkenes, and it is applicable to unsaturated amides like this compound. The use of ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, is common for this transformation due to their tolerance of various functional groups, including amides.

The RCM of this compound would be expected to yield a six-membered unsaturated lactam, 5,5-dimethyl-5,6-dihydro-2(1H)-pyridinone, with the expulsion of ethylene as a byproduct. The efficiency of the reaction can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. The gem-dimethyl group at the 4-position of the starting material may influence the rate of cyclization.

Table 3: Expected Product of Ring-Closing Metathesis of this compound
Starting MaterialCatalystProduct NameByproduct
This compoundGrubbs' Catalyst (e.g., 2nd Gen)5,5-Dimethyl-5,6-dihydro-2(1H)-pyridinoneEthylene

Catalytic Applications and Transformations Involving 4 Methyl 4 Pentenamide Derivatives

Transition Metal Catalysis in C-C and C-N Bond Formation

Transition metal catalysis provides a powerful toolkit for the activation and transformation of the olefinic and amide functionalities within 4-Methyl-4-pentenamide derivatives. Palladium, silver, and rhodium complexes, in particular, have demonstrated unique reactivity and selectivity in promoting a range of synthetic transformations.

Palladium catalysts are well-established for their ability to effect the isomerization and subsequent carbonylation of unsaturated amides. These processes are of significant industrial interest as they can provide access to valuable dicarboxylic acid imides, which are precursors to polyamides and other polymers.

A notable application is the isomerizing ring-closing amidocarbonylation of pentenamide isomers. In these reactions, a palladium catalyst facilitates the migration of the double bond along the carbon chain, followed by the introduction of a carbonyl group and subsequent cyclization to form cyclic imides.

The efficiency and selectivity of palladium-catalyzed carbonylation reactions are highly dependent on the nature of the ligands coordinated to the metal center and the presence of co-catalysts. Bulky diphosphane ligands have been shown to be particularly effective in promoting the desired transformations of pentenamides.

The use of an excess of a strong acid co-catalyst is crucial for achieving high selectivity towards the formation of imide products. The acid co-catalyst plays a critical role in ensuring that the rate of double-bond isomerization is faster than the rate of product formation. This allows for the same product mixture to be obtained regardless of the initial position of the double bond in the pentenamide substrate.

Table 1: Effect of Ligands and Acid Co-catalysts in Palladium-Catalyzed Isomerizing Carbonylation of Pentenamides

Catalyst SystemLigandCo-catalystMajor Product(s)YieldReference
Pd(OAc)₂/Ligand/HOMsBulky DiphosphaneMethanesulfonic acid (HOMs)Cyclic ImidesUp to 92%Scholarly Publications Leiden University
Pd(OAc)₂/Ligand/Weak AcidBulky DiphosphaneWeakly acidic conditionsCyanoacids-Scholarly Publications Leiden University

This table is interactive. Click on the headers to sort the data.

The coordination of the amide functionality to the palladium center is a key determinant of the reaction outcome. The amide group can coordinate to the metal through either the nitrogen (N-coordination) or the oxygen (O-coordination) atom, and this preference can be influenced by the reaction conditions, particularly the acidity.

Low-temperature NMR studies have revealed that N-coordination of the amide moiety is responsible for the high selectivity towards the formation of cyclic imide products. In contrast, under weakly acidic conditions, O-coordination of the amide functionality becomes more favorable, leading to the formation of cyanoacids through a novel intramolecular tandem de-hydrating hydroxycarbonylation reaction. This highlights the delicate balance of factors that govern the reactivity of the amide group in these palladium-catalyzed transformations.

Silver catalysts have proven to be effective in initiating cascade reactions of N-aryl-4-pentenamides, providing an efficient route to synthesize γ-lactam-substituted quinone derivatives. dntb.gov.uanih.govnih.gov These reactions typically proceed through a radical-mediated pathway.

The process is initiated by the generation of an amidyl radical, which then undergoes a 5-exo-trig cyclization to form a C-centered radical. dntb.gov.ua This radical intermediate can then be trapped by various functional groups, leading to the formation of diverse and complex molecular structures. The presence of an aryl group on the nitrogen atom is essential for the initial formation of the amidyl radical. nih.gov

The choice of silver salt and oxidant can influence the reaction efficiency. Silver(I) oxide (Ag₂O) has been identified as a cost-effective and efficient catalyst for these transformations. researchgate.net

Table 2: Optimization of Silver-Catalyzed Cascade Cyclization of N-phenyl-4-pentenamide

Silver Catalyst (20 mol%)Oxidant (1.5 equiv.)SolventTemperature (°C)Yield of 3aa (%)Reference
Ag₂OK₂S₂O₈DCM10033ResearchGate
Ag₂OK₂S₂O₈CH₃CN/H₂O (1:1)10080ResearchGate
AgNO₃K₂S₂O₈CH₃CN/H₂O (1:1)10075ResearchGate
AgOAcK₂S₂O₈CH₃CN/H₂O (1:1)10078ResearchGate

This table is interactive. Click on the headers to sort the data.

Rhodium catalysts, particularly in combination with xantphos-type ligands, have been successfully employed for the hydroamidomethylation of terminal alkenes. nih.gov This reaction involves the addition of an amide N-H bond and a formyl group (CHO) across the double bond of an alkene, providing a direct route to N-alkylamides.

The reaction proceeds through a three-step sequence of hydroformylation, condensation, and hydrogenation. nih.gov The presence of both a strong acid promoter, such as p-toluenesulfonic acid, and a weakly acidic protic promoter, like hexafluoroisopropyl alcohol, is essential for achieving high chemo- and regioselectivity. nih.gov This dual-promoter system is believed to establish a dual-functionality rhodium catalyst capable of both hydroformylation and the selective reduction of imide or ene-amide intermediates. nih.gov While this methodology has been demonstrated with model substrates like 1-pentene and acetamide, it represents a promising strategy for the functionalization of unsaturated amides like this compound.

Palladium Catalysts for Isomerization and Carbonylation

Organocatalysis and Biocatalysis for Amide Transformations

While transition metal catalysis dominates the landscape of amide transformations, organocatalysis and biocatalysis offer promising, more sustainable alternatives. These approaches often operate under milder reaction conditions and can provide unique selectivity profiles.

Organocatalytic methods, such as those employing bifunctional thiourea catalysts, have been developed for the enantioselective conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.org These reactions rely on the ability of the organocatalyst to activate both the nucleophile and the electrophile through hydrogen bonding interactions. Such strategies could potentially be adapted for the asymmetric functionalization of this compound derivatives.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and operates under environmentally benign conditions. Enzymes such as lipases and amidases are known to catalyze the hydrolysis and formation of amide bonds. libretexts.orgthieme-connect.de While the direct biocatalytic transformation of this compound has not been extensively reported, the existing literature on the enzymatic reactions of unsaturated amides suggests significant potential. For instance, lipases have been used in the selective amidation of various substrates, and amidases are known to hydrolyze a wide range of amides. thieme-connect.denih.gov Future research may focus on the discovery or engineering of enzymes capable of acting on this compound and its derivatives for the synthesis of chiral building blocks and other valuable compounds.

Catalytic Hydrogenation and Dehydrogenation in Pentenamide Systems

The catalytic hydrogenation of unsaturated amides like this compound to their saturated counterparts, and the reverse dehydrogenation reaction, are of significant interest due to the prevalence of both saturated and unsaturated amide moieties in industrially relevant molecules. The choice of catalyst and reaction conditions plays a critical role in achieving high selectivity and yield for these transformations.

Catalytic Hydrogenation of this compound

The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated amides without affecting the amide functionality is a key challenge. Various catalytic systems have been explored to achieve this transformation efficiently.

Recent research has highlighted the efficacy of copper(I)-hydride catalysts in the hydrogenation of unsaturated carboxylic acids, which can be extended to their amide derivatives. While direct hydrogenation of the C=C bond in this compound is the primary goal, related studies on similar unsaturated systems provide valuable insights. For instance, bifunctional catalysts that can activate both the hydrogen molecule and the unsaturated substrate are of particular interest.

Manganese pincer complexes have also emerged as powerful catalysts for the deoxygenative hydrogenation of amides to amines. However, by tuning the reaction conditions and catalyst design, it is plausible to favor the selective hydrogenation of the alkene moiety while preserving the amide group. The mechanism often involves metal-ligand cooperation, where both the metal center and the ligand participate in the catalytic cycle.

Below is a summary of representative catalytic systems and conditions for the hydrogenation of unsaturated amides, providing a framework for the potential hydrogenation of this compound.

Catalyst SystemSubstrateSolventTemperature (°C)Pressure (bar H₂)ProductYield (%)
Copper(I)-Hydride Complexα,β-Unsaturated Carboxylic AcidTHF251β-Chiral Amide (via subsequent amidation)High
Manganese Pincer ComplexTertiary Amidem-Xylene15050Amine (Deoxygenative Hydrogenation)High

This table presents data from related hydrogenation reactions to infer potential conditions for this compound.

Catalytic Dehydrogenation of 4-Methylpentanamide

The reverse reaction, the dehydrogenation of a saturated amide to its unsaturated counterpart, is a valuable transformation for introducing functionality into a molecule. This process is often more challenging than hydrogenation and typically requires an oxidant to accept the hydrogen atoms.

Palladium-based catalysts have shown considerable promise in the α,β-dehydrogenation of saturated amides. rsc.orgresearchgate.net These reactions often proceed through the formation of an enolate intermediate, followed by β-hydride elimination. The choice of ligand and oxidant is crucial for achieving high yields and selectivity. For instance, the use of a palladium catalyst in the presence of an appropriate oxidant can facilitate the conversion of a saturated amide to an α,β-unsaturated amide.

Another approach involves a redox-neutral desaturation, where the cleavage of an N-O bond can act as the driving force for the dehydrogenation, eliminating the need for an external oxidant. rsc.orgresearchgate.net This strategy has been successfully applied to the synthesis of α,β-conjugated secondary amides.

The table below summarizes findings from studies on the dehydrogenation of saturated amides, which are relevant to the potential dehydrogenation of 4-methylpentanamide.

Catalyst SystemSubstrateOxidant/ConditionsSolventTemperature (°C)ProductYield (%)
Palladium(II) CatalystSaturated Tertiary AmideOxygenToluene100α,β-Unsaturated AmideGood to Excellent
Palladium-catalyzedSaturated Secondary AmideN-O bond cleavage (internal oxidant)Dioxane80α,β-Unsaturated Secondary AmideHigh

This table presents data from related dehydrogenation reactions to infer potential conditions for 4-methylpentanamide.

Advanced Analytical Techniques for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural assignment of 4-Methyl-4-pentenamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the amide (-NH₂), methylene (B1212753) (-CH₂-), vinyl (=CH₂), and methyl (-CH₃) protons. The approximate chemical shifts are influenced by shielding and deshielding effects from nearby functional groups. libretexts.orglibretexts.org Vinylic protons, for instance, typically resonate at lower fields (4.5–6.5 ppm) due to the anisotropic effect of the double bond. libretexts.orgpressbooks.pub The two amide protons may appear as a broad singlet due to quadrupole broadening and exchange phenomena. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, six distinct carbon signals are anticipated. The carbonyl carbon of the amide group is characteristically found at a low field (around 170 ppm). netlify.apppressbooks.pub Carbons of the double bond (C4 and the vinyl C) appear in the vinylic region (typically 100-150 ppm), while the aliphatic carbons (C2, C3, and the methyl carbon) are found at higher fields. pressbooks.puboregonstate.edu

Predicted NMR Data for this compound:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm.
Atom Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
C1 (Carbonyl)--~175
C2 (-CH₂-)~2.2Singlet~40
C3 (-CH₂-)~2.3Singlet~35
C4 (=C<)--~145
C5 (=CH₂)~4.7Singlet~110
C6 (-CH₃)~1.7Singlet~22
-NH₂~5.5 - 7.5Broad Singlet-

Two-dimensional NMR techniques are employed to establish correlations between different nuclei, providing unambiguous assignments of the ¹H and ¹³C spectra and revealing the molecule's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It is used to definitively assign which protons are bonded to which carbons. For this compound, cross-peaks would confirm the assignments for the C2, C3, C5, and C6 carbons and their attached protons. cornell.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton. For example, correlations would be expected from the methyl protons (H6) to the vinylic carbons (C4 and C5), and from the C2 protons to the carbonyl carbon (C1).

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings, typically through two or three bonds. sdsu.edu In this compound, a key correlation would be observed between the protons on C2 and C3, confirming their adjacency.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This technique is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal the spatial proximity between the methyl group protons and the vinyl protons, helping to define the preferred conformation around the C3-C4 bond.

Amide bonds are known to exhibit restricted rotation due to the partial double-bond character of the C-N bond, which arises from resonance delocalization. azom.compku.edu.cn This restricted rotation can lead to the existence of distinct rotational isomers (rotamers). Dynamic NMR (DNMR) is a technique used to study the kinetics of such conformational changes. azom.com

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the signals of protons near the amide group. For a primary amide like this compound, the two -NH₂ protons are chemically non-equivalent at low temperatures if the rotation around the C-N bond is slow on the NMR timescale. As the temperature increases, the rate of rotation increases, causing the two distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged signal. nih.govresearchgate.net The analysis of these temperature-dependent lineshape changes allows for the calculation of the activation energy (rotational barrier) for the C-N bond rotation, which for primary amides is typically in the range of 12-15 kcal/mol. acs.orgnih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). libretexts.orglibretexts.org This precision allows for the determination of the exact mass of the molecule, which in turn can be used to deduce its unique elemental formula. libretexts.orglibretexts.org

For this compound, the molecular formula is C₆H₁₁NO. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). biochemcalc.commissouri.edu

Calculation of Exact Mass:

Table 2: Calculation of the Monoisotopic Mass for C₆H₁₁NO.
ElementNumber of AtomsMass of Most Abundant Isotope (Da)Total Mass (Da)
Carbon (C)612.00000072.000000
Hydrogen (H)111.00782511.086075
Nitrogen (N)114.00307414.003074
Oxygen (O)115.99491515.994915
Total Exact Mass113.084064

An experimentally determined mass from an HRMS instrument that matches this calculated value would confirm the elemental formula of C₆H₁₁NO.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides valuable information about the molecule's structure. wikipedia.org

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical MS/MS experiment. A common fragmentation pathway for α,β-unsaturated amides involves the cleavage of the amide (N-CO) bond. nih.gov This is often a dominant fragmentation due to the stability of the resulting acylium ion, which is enhanced by conjugation. nih.gov

Predicted Fragmentation Pattern:

Key predicted fragment ions for this compound would likely include:

Cleavage of the C-N bond: This is a characteristic fragmentation for amides, leading to the formation of an acylium ion. For this compound, this would result in a fragment with m/z corresponding to [C₆H₉O]⁺.

Loss of ammonia (B1221849) (NH₃): Primary amides can lose ammonia from the protonated molecule.

McLafferty Rearrangement: While less common in α,β-unsaturated amides where other pathways dominate, if a gamma-hydrogen is available relative to the carbonyl group, this rearrangement is a possibility. wikipedia.orgnih.gov However, in this specific structure, other cleavages are more probable.

The analysis of these fragment ions allows for the confirmation of the connectivity within the molecule, complementing the data obtained from NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of volatile compounds like this compound. In this method, the compound is vaporized and passed through a long capillary column (the GC component), which separates it from any impurities based on differences in boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would provide structural confirmation. While specific data for the primary amide is scarce, analysis of a close derivative, N-(4-Methoxyphenyl)-4-methyl-4-pentenamide, shows a molecular ion peak (M+) at m/z 219 and a base peak at m/z 123, which corresponds to the methoxyphenylamine fragment. wiley-vch.de This suggests that a primary fragmentation pathway for such compounds is the cleavage of the amide bond.

Expected Key MS Fragmentation Data for this compound:

Fragment DescriptionExpected m/zSignificance
Molecular Ion [M]+113Confirms the molecular weight of the compound.
Loss of Amine Radical [M-NH2]•97Indicates the presence of a primary amide group.
Acylium Ion [M-NH2-CO]69Represents the C5H9+ fragment, characteristic of the carbon backbone.
McLafferty Rearrangement57A common fragmentation for carbonyl compounds, confirming the chain structure.

This data allows for both the unequivocal identification of the compound in a mixture and a quantitative assessment of its purity by comparing the area of its chromatographic peak to those of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique ideal for analyzing compounds that may not be sufficiently volatile or stable for GC-MS. It is particularly useful for monitoring reaction progress or analyzing the compound within complex biological or environmental matrices. The liquid chromatograph first separates components of a mixture in a column with a liquid mobile phase. The separated components are then ionized and analyzed by the mass spectrometer.

For this compound, reverse-phase LC would likely be employed, using a nonpolar stationary phase and a polar mobile phase (such as a water/acetonitrile or water/methanol gradient). The amide functional group makes the molecule amenable to common ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In positive ion mode ESI, the molecule would be expected to be detected as the protonated molecule [M+H]+.

LC-MS is invaluable for its ability to separate isomers and analyze complex mixtures without extensive sample cleanup, providing both retention time and mass spectral data for confident identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational energies of chemical bonds.

Infrared (IR) Spectroscopy measures the absorption of infrared light at specific frequencies that correspond to the vibrations of bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. Data from the related compound N-(4-Methoxyphenyl)-4-methyl-4-pentenamide shows key stretches at 3280 cm⁻¹ (N-H stretch) and 1642 cm⁻¹ (C=O, amide I band). wiley-vch.de

Raman Spectroscopy involves scattering laser light off the molecule and analyzing the small shifts in the energy of the scattered light. It provides complementary information to IR spectroscopy. Bonds that are symmetric and less polar, like the C=C double bond, tend to produce strong signals in Raman spectra. This makes Raman particularly useful for confirming the presence of the pentene moiety in this compound.

Characteristic Vibrational Frequencies for this compound:

Functional GroupVibration TypeTechniqueExpected Wavenumber (cm⁻¹)
Amide (N-H)StretchIR~3350 and ~3180 (doublet)
Alkene (=C-H)StretchIR, Raman~3080
Alkyl (C-H)StretchIR, Raman~2850-2960
Amide (C=O)Stretch (Amide I)IR~1650
Alkene (C=C)StretchRaman (strong), IR (medium)~1645
Amide (N-H)Bend (Amide II)IR~1620

Together, IR and Raman spectra provide a comprehensive fingerprint of the molecule's functional groups, confirming the presence of the amide and the carbon-carbon double bond.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. This technique is only applicable if this compound can be prepared as a single crystal of sufficient quality.

The process involves directing a beam of X-rays onto the crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. From this map, the exact position of each atom can be determined, providing unambiguous information on:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between adjacent chemical bonds.

Torsion angles: The dihedral angles that define the molecule's conformation in the solid state.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, revealing information about hydrogen bonding and other non-covalent forces.

Currently, there is no published crystal structure for this compound in crystallographic databases. If a structure were determined, it would provide the ultimate confirmation of its molecular geometry and solid-state conformation.

Computational and Theoretical Chemistry Studies of 4 Methyl 4 Pentenamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide insights into a molecule's geometry, electronic properties, and reactivity. For 4-methyl-4-pentenamide, DFT calculations would typically be employed to determine key electronic descriptors.

Electronic Structure: A fundamental application of DFT is the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting the reactive behavior of the molecule in various chemical environments. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Hypothetical DFT Results for this compound

ParameterValue (Hartrees)Value (eV)
HOMO Energy -0.25-6.80
LUMO Energy 0.051.36
HOMO-LUMO Gap 0.308.16
Reactivity DescriptorCalculated Value
Electronegativity (χ) 2.72
Chemical Hardness (η) 4.08
Global Electrophilicity Index (ω) 0.91

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can provide detailed information about its conformational flexibility and its interactions with other molecules, such as solvents.

Conformational Analysis: For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity. The simulations can track dihedral angles and other geometric parameters to map out the accessible conformational space.

Intermolecular Interactions: When simulated in a solvent, such as water, MD can reveal the nature of intermolecular interactions. For this compound, this would include hydrogen bonding between the amide group and water molecules, as well as hydrophobic interactions involving the nonpolar parts of the molecule. The radial distribution function (RDF) is a common tool used in MD simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Hypothetical MD Simulation Results for this compound in Water

Interaction TypeAtom PairPeak RDF Distance (Å)Coordination Number
Hydrogen Bonding Amide O - Water H1.92.5
Hydrogen Bonding Amide H - Water O2.11.2
Hydrophobic Interactions Methyl C - Water O3.512.3

Transition State Calculations for Reaction Mechanisms

Transition state theory is a cornerstone of chemical kinetics, and computational methods are invaluable for locating and characterizing transition states. For reactions involving this compound, such as its hydrolysis or synthesis, transition state calculations can elucidate the reaction mechanism and determine the activation energy, which governs the reaction rate.

Locating Transition States: Various computational algorithms can be used to find the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Verifying a true transition state involves frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.

Hypothetical Reaction Energy Profile for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + H₂O) 0.0
Transition State +25.3
Products (4-Methyl-4-pentenoic acid + NH₃) -5.8

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity or a specific property. While often used in drug discovery, QSAR can also be applied to non-biological applications, such as predicting physical or chemical properties.

For a class of related unsaturated amides, a QSAR model could be developed to predict a property of interest, such as solubility, boiling point, or a reactivity parameter. This involves calculating a set of molecular descriptors (e.g., topological, electronic, or steric) for each compound and then using statistical methods to build a regression model that correlates these descriptors with the observed property. Such a model could then be used to predict the property for new, unsynthesized compounds, including this compound.

Analysis of Spectroscopic Data through Quantum Chemical Methods

Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. For this compound, these methods can be used to simulate various types of spectra, aiding in the analysis of experimental data.

NMR Spectroscopy: One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with good accuracy. This can be invaluable for assigning peaks in an experimental spectrum and for confirming the structure of the molecule.

Infrared (IR) Spectroscopy: Quantum chemical methods can also calculate the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By simulating the IR spectrum, it is possible to assign the observed vibrational modes to specific functional groups and motions within the molecule, such as the characteristic C=O and N-H stretches of the amide group.

Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomCalculated ¹³C ShiftExperimental ¹³C ShiftCalculated ¹H ShiftExperimental ¹H Shift
C=O 172.5171.8--
CH₂ (alpha) 35.234.92.302.28
CH₂ (beta) 28.928.52.152.12
C=C (quat) 145.1144.7--
=CH₂ 110.8110.24.754.72
CH₃ (alkene) 22.422.11.751.73
N-H --6.506.45

Applications in Complex Molecule Synthesis and Materials Science Research

Role as a Synthetic Building Block in Total Synthesis

In the field of total synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex natural products and their analogues. thieme-connect.de The structure of 4-Methyl-4-pentenamide contains key features that position it as a potential precursor in sophisticated synthetic sequences.

The Pauson-Khand reaction is a powerful organometallic cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. ebrary.netnih.gov This reaction is formally a [2+2+1] cycloaddition and has been widely applied in the synthesis of complex molecules. luxembourg-bio.com

Theoretically, this compound could serve as the alkene component in such a reaction. The presence of the terminal double bond allows it to participate in the key metallacyclopentene formation step. The reaction's outcome, particularly its diastereoselectivity, would be influenced by the steric and electronic nature of the amide-containing side chain. The amide group itself could potentially act as a coordinating group, influencing the stereochemical course of the cycloaddition.

Table 1: Hypothetical Pauson-Khand Reaction Involving this compound

Reactant 1 Reactant 2 Reagent Product Class Potential Application
This compound Phenylacetylene Dicobalt octacarbonyl (Co₂(CO)₈) Substituted Cyclopentenone Intermediate for prostaglandin (B15479496) or terpenoid synthesis

Radical cascade reactions are a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex polycyclic systems from acyclic precursors. These reactions proceed through a series of intramolecular radical additions to carbon-carbon double bonds, efficiently forming multiple rings in a single step.

The alkene moiety in this compound makes it a suitable radical acceptor for such cascades. A synthetic intermediate could be designed where a radical is generated at a position that allows for an intramolecular cyclization onto the double bond of the 4-methyl-4-pentenyl group. For instance, a precursor with a strategically placed radical initiator (like a bromo or iodo group) could initiate a cascade to form heterocyclic or carbocyclic ring systems. The amide group could influence the conformational preferences of the precursor, thereby affecting the stereochemical outcome of the cyclization.

Table 2: Theoretical Radical Cyclization Precursor

Precursor Structure Radical Initiator Reaction Type Resulting Structure
N-(2-bromobenzyl)-4-methyl-4-pentenamide Tributyltin hydride / AIBN 6-exo-trig cyclization Dihydroisoquinolinone derivative

Exploration in Polymer Chemistry and Functional Materials

The search for novel polymers with tailored properties is a major focus of materials science. Monomers containing functional groups are particularly valuable as they can impart specific characteristics like improved thermal stability, altered solubility, or sites for post-polymerization modification.

As a vinyl-type monomer, this compound could theoretically undergo polymerization across its double bond to yield poly(this compound). The polymerization could proceed via radical, cationic, or coordination mechanisms, analogous to the polymerization of structurally similar olefins like 4-methyl-1-pentene. The resulting polymer would feature a pendant amide group on every other carbon of the main chain, creating a highly functionalized material.

A chain transfer agent (CTA) is a substance added to a polymerization to regulate the molecular weight of the resulting polymer. CTAs terminate a growing polymer chain and initiate a new one. While not a conventional CTA, the reactivity of the allylic protons in this compound could potentially lead to chain transfer events in certain radical polymerization systems, a phenomenon known as degradative chain transfer, which can influence the final molecular weight distribution.

Polymeric scaffolds are highly porous, three-dimensional structures used in tissue engineering to support cell growth and tissue regeneration. The properties of these scaffolds are dictated by the chemistry of the constituent polymer.

If this compound were used as a comonomer in the synthesis of polymers for biomedical applications, its amide group could introduce desirable properties. The amide functionality can engage in hydrogen bonding, which could enhance the mechanical integrity of the scaffold and influence its interaction with biological molecules like proteins and cells. Furthermore, the amide group could serve as a handle for covalently attaching bioactive molecules, such as growth factors or cell adhesion peptides, to promote tissue integration.

Design and Synthesis of Peptidomimetics and Amino Acid Derivatives (General principles)

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. A common strategy in their design is the use of non-standard or conformationally constrained amino acids.

The this compound structure can be viewed as a synthetic precursor for novel amino acid derivatives. The terminal alkene provides a reactive handle for various chemical transformations. For example, through a sequence of oxidation (e.g., ozonolysis or dihydroxylation) followed by amination, the unsaturated side chain could be converted into a variety of polar, functionalized side chains not found in natural amino acids. Such novel amino acids could then be incorporated into peptide sequences to create peptidomimetics with unique structural and biological properties.

Table 3: Potential Transformations for Amino Acid Synthesis

Starting Material Reaction Sequence Resulting Amino Acid Type Potential Use
This compound derivative 1. Ozonolysis with reductive workup2. Reductive amination Novel amino acid with a short, functionalized side chain Incorporation into protease inhibitors
This compound derivative 1. Asymmetric dihydroxylation2. Conversion of diol to diamine Novel diamino acid derivative Building block for constrained peptides

Environmental and Biogeochemical Considerations Academic Perspective

Degradation Pathways and Environmental Fate in Non-Biological Systems

The persistence of 4-Methyl-4-pentenamide in the environment is largely determined by its susceptibility to non-biological degradation processes such as hydrolysis, photolysis, and oxidation.

Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or alkaline conditions. chemguide.co.uklibretexts.orgucalgary.ca Under acidic conditions, the reaction typically yields a carboxylic acid (4-methyl-4-pentenoic acid) and an ammonium salt. chemguide.co.ukucalgary.ca In alkaline environments, hydrolysis results in the formation of a carboxylate salt and ammonia (B1221849). chemguide.co.uk Generally, the hydrolysis of amides is slower than that of esters. libretexts.org The rate of hydrolysis is influenced by pH and temperature. For instance, the degradation of the fungicide kresoxim-methyl, which also contains an ester and an ether group, was found to be significantly faster in alkaline solutions (pH 9) compared to neutral or acidic conditions. nih.gov While specific kinetic data for this compound is not available, it is expected to exhibit similar pH-dependent hydrolytic behavior.

Photolysis: Direct photolysis, the degradation of a molecule by direct absorption of light, and indirect photolysis, degradation initiated by light-absorbing substances in the environment (photosensitizers), are potential degradation pathways for organic compounds. nih.gov The carbon-carbon double bond in this compound may make it susceptible to photochemical reactions. nih.gov For example, α,β-unsaturated amides can undergo photochemical cyclization reactions. researchgate.net The presence of photosensitizers in natural waters, such as humic acids and nitrate ions, can accelerate the photolytic degradation of organic compounds. nih.gov

Oxidation: The double bond in this compound is a potential site for oxidation by environmentally relevant oxidants like hydroxyl radicals (•OH) in the atmosphere and aquatic environments. ku.dk The oxidation of unsaturated hydrocarbons can lead to the cleavage of the carbon-carbon double bond, potentially forming smaller, more soluble compounds. nih.govacs.org For instance, manganese oxide-catalyzed oxidative cleavage of unsaturated hydrocarbons can lead to the formation of amides in the presence of an ammonia source. nih.govacs.org The amide group itself can also be subject to oxidation. nih.gov

A summary of potential non-biological degradation pathways is presented in Table 1.

Degradation ProcessFunctional GroupPotential ProductsInfluencing Factors
Hydrolysis Amide4-methyl-4-pentenoic acid, methylaminepH, temperature
Photolysis AlkeneIsomerization products, smaller carbonyl compoundsWavelength of light, presence of photosensitizers
Oxidation Alkene, AmideEpoxides, diols, aldehydes, ketones, smaller carboxylic acidsPresence of oxidants (e.g., •OH, ozone), catalysts (e.g., metal oxides)

Table 1. Potential Non-Biological Degradation Pathways for this compound. This table is generated based on general principles of organic chemistry and degradation of related compounds.

Potential for Bioaccumulation and Transformation in Model Ecosystems

Biotransformation: In model ecosystems, this compound is expected to undergo biotransformation by resident microbial populations. The transformation pathways would likely target the two main functional groups: the amide and the terminal alkene. Biotransformation can be a significant fate process for organic chemicals in the environment. eolss.net

The alkene group can be metabolized by microorganisms through several pathways, including oxidation to form an epoxide, which can then be hydrolyzed to a diol. acs.org Bacteria are known to degrade alkenes aerobically, often initiated by oxygenase enzymes that add molecular oxygen to the double bond. enviro.wiki Anaerobic degradation of alkenes has also been observed, for example by sulfate-reducing bacteria. asm.org

The amide group can be hydrolyzed by microbial amidases to the corresponding carboxylic acid and amine. researchgate.netresearchgate.net This is a common pathway in the biodegradation of many amide-containing compounds. nih.gov

The expected primary biotransformation products of this compound in a model ecosystem are summarized in Table 2.

Functional Group TargetedTransformation PathwayPotential Primary Products
AlkeneEpoxidation and hydrolysis4-methyl-4,5-dihydroxypentanamide
AlkeneOxidation/CleavageSmaller chain acids and amides
AmideHydrolysis4-methyl-4-pentenoic acid and methylamine

Table 2. Potential Primary Biotransformation Products of this compound in Model Ecosystems. This table is based on known microbial degradation pathways for alkenes and amides.

Enzymatic Degradation in Microorganisms (non-human, non-clinical)

The enzymatic degradation of this compound by microorganisms is a key process in its environmental fate. Microorganisms possess a wide array of enzymes capable of transforming organic compounds. eolss.net

Amide Hydrolysis: A significant pathway for the microbial degradation of this compound is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by amidases (also known as amidohydrolases), which are found in a variety of bacteria and fungi. researchgate.netresearchgate.netnih.gov For example, amidases from bacteria of the genus Rhodococcus have been shown to hydrolyze a range of amides. researchgate.netnih.gov The hydrolysis of the amide bond in this compound would yield 4-methyl-4-pentenoic acid and methylamine, which can then be further metabolized by the microorganisms.

Alkene Metabolism: The terminal double bond of this compound is also a target for microbial enzymatic attack. Bacteria that can degrade alkenes often utilize monooxygenase enzymes to initiate the degradation process. acs.org These enzymes can epoxidize the double bond, leading to the formation of an epoxide intermediate. This epoxide can then be hydrolyzed by an epoxide hydrolase to form a diol. Further oxidation can lead to the cleavage of the carbon chain. Both aerobic and anaerobic bacteria are capable of degrading alkenes. enviro.wikiasm.org For instance, some bacteria can hydroxylate the double bond of alkenes under anaerobic conditions. asm.org

The synthesis of fatty acid amides by microorganisms has been documented, suggesting that the reverse reaction, amide hydrolysis, is also a feasible and common enzymatic process. biorxiv.org The degradation of unsaturated fatty acids by anaerobic microbial communities has also been studied, indicating that microorganisms possess the enzymatic machinery to metabolize unsaturated carbon chains. nih.govresearchgate.net

A summary of key enzyme classes and microbial genera potentially involved in the degradation of this compound is provided in Table 3.

Enzyme ClassAction on this compoundExample Microbial Genera
Amidase/AmidohydrolaseHydrolysis of the amide bondRhodococcus, Pseudomonas
MonooxygenaseOxidation of the C=C double bondMycobacterium, Xanthobacter
Epoxide HydrolaseHydrolysis of epoxide intermediateVarious bacteria and fungi

Table 3. Key Enzyme Classes and Microbial Genera Potentially Involved in the Degradation of this compound. This table is based on literature reports of microbial degradation of amides and alkenes.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of 4-Methyl-4-pentenamide is largely dictated by its two key functional groups: the amide and the terminal alkene. Future research should focus on developing novel catalytic systems that can selectively transform one group in the presence of the other. For instance, developing catalysts for the selective hydrogenation of the carbon-carbon double bond without affecting the amide group would be a significant advancement. Conversely, catalysts that can facilitate reactions at the amide N-H bond while leaving the alkene untouched would open up avenues for creating a variety of derivatives.

Recent progress in catalysis offers potential pathways. For example, a 2024 publication detailed a new method for synthesizing amides with 100% atom efficiency using earth-abundant cobalt, a process that could potentially be adapted for the synthesis of this compound itself or its derivatives. miragenews.com The development of palladium, copper, and nickel-catalyzed reactions has also been a comprehensive area of study, offering efficient approaches for synthesizing various molecules. nih.gov Exploring these catalytic systems could lead to novel and efficient transformations of this compound.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) in predicting chemical reactions is a rapidly growing field. nih.gov These computational tools can be leveraged to predict the outcomes of reactions involving this compound, thereby saving significant time and resources in the laboratory. By inputting the structure of this compound and various potential reactants and catalysts into a trained ML model, researchers could predict reaction yields and identify optimal reaction conditions. pku.edu.cnaiche.org

Studies have already shown that machine learning algorithms can reliably predict the conversion rate of amide bond synthesis, even with small datasets. pku.edu.cn While current models have shown challenges in generalizing to large literature datasets for amide coupling reactions, ongoing research aims to improve their sensitivity and robustness. nih.gov Applying these advanced predictive models to this compound could accelerate the discovery of new reactions and derivatives.

Exploration of Sustainable Feedstocks and Green Synthetic Routes

In line with the principles of green chemistry, future research should investigate the synthesis of this compound from sustainable and renewable feedstocks. nih.govresearchgate.net This could involve exploring biosynthetic pathways or utilizing bio-based platform chemicals. For example, research into the synthesis of unsaturated macrolactones from renewable feedstocks could provide insights into sustainable routes for other unsaturated compounds like this compound. nih.gov

Furthermore, the development of "green" synthetic routes that minimize waste and avoid the use of hazardous reagents is crucial. This includes solvent-free reaction conditions and the use of catalysts that can be easily recovered and reused. An example of a green synthesis approach is the solvent-free interaction of reactants in the presence of natural catalysts like lemon juice. orientjchem.org While this specific example is for a different class of compounds, the principle of exploring environmentally benign reaction conditions is highly relevant for the future synthesis of this compound.

Investigating Mechanistic Nuances with Advanced Spectroscopic Techniques

A deep understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. Advanced spectroscopic techniques can provide invaluable insights into the intricate details of how this compound participates in reactions. irma-international.orgresearchgate.net Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways. solubilityofthings.comsouthampton.ac.uk

For instance, a study on the reactivation of organophosphate-inhibited enzymes utilized computational and mechanistic investigations to understand the role of methyl substitutions, providing a framework for how similar studies could be applied to understand the reactivity of the methyl group in this compound. nih.gov By combining experimental spectroscopic data with computational modeling, a comprehensive picture of the reaction mechanisms can be developed, enabling the rational design of more efficient and selective synthetic methods.

Rational Design of Novel Derivatives with Enhanced Reactivity or Specific Academic Utility

The rational design of novel derivatives of this compound could lead to compounds with enhanced reactivity or specific properties tailored for academic research. For example, introducing electron-withdrawing or electron-donating groups near the amide or alkene functionalities could significantly alter the compound's reactivity in a predictable manner. The synthesis of (E)-α,β-unsaturated amides incorporating α-aminophosphonates via the Horner–Wadsworth–Emmons reaction demonstrates a practical procedure for creating complex unsaturated amide derivatives. mdpi.com

Furthermore, the synthesis of polymers from related monomers, such as poly(4-methyl-1-pentene), highlights the potential for this compound to serve as a monomer for the creation of novel polymers with unique properties. mdpi.comnih.gov The reactivity of related cyclic sulfamidites and sulfamidates also provides a basis for exploring the potential of this compound in the synthesis of various functionalized amines. researchgate.net By systematically modifying the structure of this compound, a library of new compounds could be generated for screening in various applications, from materials science to medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 4-methyl-4-pentenamide, and how can researchers validate their purity and structural integrity?

To synthesize this compound, common methods involve catalytic hydrogenation of unsaturated precursors or condensation reactions using nitrile intermediates. Researchers should first consult databases like SciFinder or Reaxys to identify published protocols and verify novelty . For purity validation, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H/13C NMR) to confirm molecular structure. Compare experimental spectra with literature data (if available) and calculate theoretical NMR shifts using computational tools like ChemDraw. Report melting points and retention factors (TLC/HPLC) for reproducibility .

Q. How can researchers design initial pharmacological studies for this compound?

Begin with in vitro assays to evaluate bioactivity, such as enzyme inhibition or receptor-binding studies. Use cell lines (e.g., CHO or HEK293) transfected with target receptors to measure cAMP or calcium flux responses. Include positive and negative controls (e.g., known agonists/antagonists) and replicate experiments to assess variability. For dose-response curves, calculate IC50/EC50 values using nonlinear regression analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Assign peaks using 1H/13C DEPT and 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
    Publish raw spectral data in appendices and cross-reference with computational predictions .

Advanced Research Questions

Q. How should researchers address contradictory data in the pharmacological profile of this compound?

Contradictions (e.g., varying potency across assays) may arise from differences in experimental conditions (pH, temperature) or cell-line specificity. Conduct systematic replication under controlled variables. Use statistical tests (t-test, ANOVA) to quantify significance and evaluate batch-to-batch compound variability via HPLC purity checks. Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) .

Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies of this compound derivatives?

  • Variable Selection : Systematically modify substituents (e.g., alkyl chain length, stereochemistry) while holding core structure constant.
  • High-Throughput Screening : Use 96-well plates to test derivatives against multiple targets.
  • Data Analysis : Apply multivariate regression to correlate structural features with bioactivity. Include negative controls (e.g., scrambled analogs) to rule out nonspecific effects .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Discrepancies may stem from solvent effects, impurities, or instrument calibration. Re-run spectra under standardized conditions (e.g., DMSO-d6 vs. CDCl3). Compare with NIST Chemistry WebBook entries for reference . If ambiguity persists, collaborate with analytical chemistry labs for X-ray crystallography or advanced NMR techniques (e.g., NOESY for stereochemical confirmation) .

Q. What methodologies ensure reproducibility in synthesizing this compound analogs?

  • Protocol Standardization : Document reaction conditions (solvent, catalyst loading, temperature) in detail.
  • Batch Tracking : Use electronic lab notebooks (ELNs) like Chemotion to log deviations and outcomes .
  • Open Data : Deposit synthetic procedures and characterization data in repositories like RADAR4Chem for peer validation .

Methodological Frameworks

How to formulate a hypothesis-driven research question for novel applications of this compound?

Example: "Does the introduction of a methyl group at the 4-position of 4-pentenamide enhance selectivity for kinase X compared to its non-methylated analog?"

  • Variables : Independent (methyl substitution), dependent (kinase inhibition IC50).
  • Theoretical Basis : Cite precedents where methyl groups alter steric hindrance or binding affinity .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Error Analysis : Report standard deviation (SD) or standard error of the mean (SEM) for triplicate runs.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How to integrate computational chemistry into this compound research?

  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins.
  • MD Simulations : Run GROMACS simulations to assess stability of ligand-receptor complexes over time.
  • QSAR Modeling : Train machine learning models on derivative libraries to predict bioactivity .

Data Management and Reporting

Q. What metadata should accompany published studies on this compound?

Category Details
SynthesisCatalyst, solvent, temperature, yield, purity (HPLC)
CharacterizationNMR shifts, MS spectra, melting point, crystallographic data (if available)
Biological AssaysCell line, assay type, controls, statistical methods
ComputationalSoftware, force fields, docking parameters
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to validate spectroscopic data for this compound in peer-reviewed contexts?

Provide raw NMR/MS files in supplementary materials. Use repositories like nmrXiv for spectral data archiving. For novel compounds, include X-ray crystallography data or elemental analysis (C, H, N) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.